5-Amino-4-chloronicotinonitrile
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Overview
Description
5-Amino-4-chloronicotinonitrile is an organic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4-chloronicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium cyanide in an organic solvent . Another method includes the reaction of 3-cyanopyridine with copper chloride . These reactions typically require controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
5-Amino-4-chloronicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to vitamin B3 (niacin) and used in various chemical syntheses.
4-Amino-3-chloropyridine: Similar structure but with different substitution pattern, leading to distinct chemical properties.
Uniqueness
Its combination of an amino group and a chlorine atom on the pyridine ring makes it a versatile intermediate for synthesizing a variety of compounds with potential biological and industrial significance .
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-amino-4-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(1-8)2-10-3-5(6)9/h2-3H,9H2 |
InChI Key |
AYNPVVCLURUUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)Cl)C#N |
Origin of Product |
United States |
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